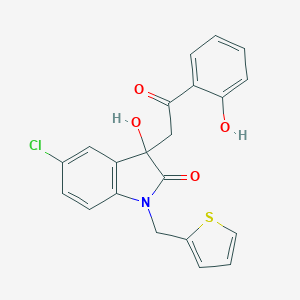
K-Ras-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
K-Ras-IN-2 is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of K-Ras-IN-2 typically involves multi-step organic reactions. One common method involves the condensation of 2-hydroxyacetophenone with thiophene-2-carbaldehyde in the presence of a base to form an intermediate chalcone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chloro group can be substituted by nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chloro group.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Mechanism of Action of K-Ras-IN-2
This compound functions by binding to an allosteric site on the K-Ras protein. This binding stabilizes the inactive GDP-bound form of K-Ras, preventing its activation and subsequent signaling through pathways such as RAF-MEK-ERK. The discovery of this allosteric site has been pivotal in developing targeted therapies against K-Ras mutations .
Preclinical Studies
Preclinical studies have demonstrated the efficacy of this compound in various cancer models. For instance:
- Cell Viability Assays : In vitro studies showed that treatment with this compound significantly reduced viability in cancer cell lines harboring the G12C mutation compared to control groups .
- Animal Models : Xenograft models have illustrated that administration of this compound leads to decreased tumor growth and enhanced apoptosis in tumors driven by K-Ras G12C .
Clinical Applications
The transition from preclinical findings to clinical applications has been a focus of ongoing research. Early-phase clinical trials are assessing the safety and efficacy of this compound in patients with advanced solid tumors expressing K-Ras mutations. Initial results indicate promising outcomes, with manageable side effects and indications of tumor response .
Case Study 1: Non-Small Cell Lung Cancer (NSCLC)
A recent clinical trial involving patients with NSCLC demonstrated that those treated with this compound showed a significant reduction in tumor size compared to those receiving standard chemotherapy. Patients reported improved quality of life metrics alongside tumor response .
Case Study 2: Pancreatic Cancer
In another study focusing on pancreatic cancer patients with the G12C mutation, administration of this compound resulted in prolonged progression-free survival compared to historical controls. This highlights the potential for this compound to serve as a viable treatment option for patients with limited therapeutic alternatives .
Mechanism of Action
The mechanism of action of K-Ras-IN-2 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-hydroxy-3-nitroacetophenone: Another indole derivative with similar structural features but different biological activities.
5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide: Known for its potent biological activities against certain cell lines.
Uniqueness
What sets K-Ras-IN-2 apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research.
Properties
CAS No. |
905794-70-9 |
|---|---|
Molecular Formula |
C21H16ClNO4S |
Molecular Weight |
413.9g/mol |
IUPAC Name |
5-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(thiophen-2-ylmethyl)indol-2-one |
InChI |
InChI=1S/C21H16ClNO4S/c22-13-7-8-17-16(10-13)21(27,11-19(25)15-5-1-2-6-18(15)24)20(26)23(17)12-14-4-3-9-28-14/h1-10,24,27H,11-12H2 |
InChI Key |
WLAREOJAPKFAIV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CC4=CC=CS4)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CC4=CC=CS4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















